Bathophenanthrolinedisulfonic acid disodium salt trihydrate
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Overview
Description
Bathophenanthrolinedisulfonic acid disodium salt trihydrate is a chemical compound with the empirical formula C24H14N2Na2O6S2 · 3H2O and a molecular weight of 590.53 g/mol . It is a derivative of bathophenanthroline, a well-known ligand in coordination chemistry. This compound is notable for its ability to form water-soluble complexes with various metal ions, making it useful in a range of scientific applications .
Preparation Methods
Bathophenanthrolinedisulfonic acid disodium salt trihydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free ClSO3H to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve . This method ensures the formation of the disulfonic acid derivative, which is then neutralized with sodium hydroxide to obtain the disodium salt form.
Chemical Reactions Analysis
Bathophenanthrolinedisulfonic acid disodium salt trihydrate undergoes several types of chemical reactions, primarily due to its ability to chelate metal ions. Some of the key reactions include:
Complexation: It forms stable complexes with metal ions such as iron (Fe2+), palladium (Pd), and europium (Eu3+).
Oxidation: The compound can act as a ligand in catalytic oxidation reactions.
Reduction: It can also participate in redox reactions, where it acts as a ligand to stabilize metal ions in different oxidation states.
Scientific Research Applications
Bathophenanthrolinedisulfonic acid disodium salt trihydrate has a wide range of applications in scientific research:
Analytical Chemistry: It is widely used as a colorimetric reagent for the detection of iron in aqueous solutions.
Coordination Chemistry: The compound is used to prepare various metal complexes, such as anionic europium (III) disulfonated bathophenanthroline tris(dibenzoylmethanate) and ruthenium (II) tris(bathophenanthroline disulfonate).
Catalysis: Its complexes with palladium are used in catalytic oxidation reactions, such as the oxidation of 2-hexanol.
Biological Research: It acts as a metal chelator, inhibiting the transport of iron into chloroplasts by forming a complex with Fe2+.
Mechanism of Action
The primary mechanism of action of bathophenanthrolinedisulfonic acid disodium salt trihydrate is its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit their biological activity. For example, it forms a complex with Fe2+, making it unavailable to Fe2+ transporters and thereby inhibiting the transport of iron into chloroplasts . This chelation mechanism is crucial for its applications in analytical chemistry and biological research.
Comparison with Similar Compounds
Bathophenanthrolinedisulfonic acid disodium salt trihydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of metal ions. Similar compounds include:
Phenanthroline: A parent compound that also forms complexes with metal ions but lacks the sulfonic acid groups, making it less soluble in water.
Bathophenanthroline: Similar to phenanthroline but with additional phenyl groups, enhancing its complexation ability.
Disodium bathocuproinedisulfonate: Another sulfonated derivative used for copper detection, but it is specific to Cu+ ions.
This compound stands out due to its versatility in forming complexes with multiple metal ions and its applications in various fields of research .
Properties
Molecular Formula |
C24H20N2Na2O9S2 |
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Molecular Weight |
590.5 g/mol |
IUPAC Name |
disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;trihydrate |
InChI |
InChI=1S/C24H16N2O6S2.2Na.3H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;3*1H2/q;2*+1;;;/p-2 |
InChI Key |
GDVBFJDIFAFNGV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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